![molecular formula C12H16N2O3S B5877850 N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) developed by Pfizer. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune and inflammatory responses. Inhibition of JAK3 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine signaling and the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. This results in a decrease in inflammation and immune cell activation, which can lead to the improvement of disease symptoms.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune and inflammatory responses. However, its specificity for JAK3 may limit its use in studying other JAK family members. Additionally, its effects on other signaling pathways may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential use in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more selective JAK3 inhibitors that may have fewer off-target effects. Finally, further research is needed to better understand the long-term safety and efficacy of N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide in patients with autoimmune diseases.
Synthesis Methods
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide can be synthesized by several methods. One of the most common methods involves the reaction of 4-bromo-N-cyclopropylbenzamide with dimethylamine and sodium sulfonate in the presence of a palladium catalyst. The resulting product is then purified by column chromatography.
Scientific Research Applications
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been shown to reduce inflammation and improve disease symptoms. In clinical trials, N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-cyclopropyl-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-14(2)18(16,17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGQIUOWMBCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.